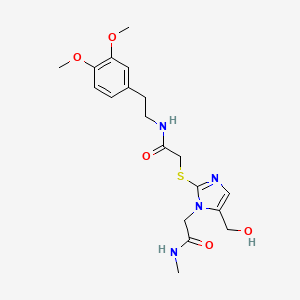
1-(2,3-Dichlorophenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H8Cl2O2 It is characterized by the presence of two chlorine atoms attached to a phenyl ring and a diol group on an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorophenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 2,3-dichlorobenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichlorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,3-dichlorobenzaldehyde or 2,3-dichlorobenzoic acid.
Reduction: Formation of 1-(2,3-dichlorophenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,3-Dichlorophenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-dichlorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets. The diol group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atoms on the phenyl ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)ethane-1,2-diol
- 1-(3,4-Dichlorophenyl)ethane-1,2-diol
- 1-(2,3-Dichlorophenyl)ethanol
Uniqueness: 1-(2,3-Dichlorophenyl)ethane-1,2-diol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,11-12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDJPCNXLFFGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2930600.png)
![7-chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2930601.png)
![3-methyl-5-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2930602.png)

![2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B2930604.png)
![2-Oxabicyclo[2.2.2]octane-4-carbaldehyde](/img/structure/B2930605.png)
![1'-ethylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2930607.png)
![2-(Trifluoromethyl)benzo[d]thiazol-6-ol](/img/structure/B2930609.png)
![N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2930610.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide](/img/structure/B2930611.png)
![1-(4-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B2930613.png)


![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2930620.png)
